1H-1,2,3,4-Tetrazole, 1-(4-methoxyphenyl)-5-[(phenylmethyl)sulfonyl]-
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Overview
Description
1-(4-METHOXYPHENYL)-5-PHENYLMETHANESULFONYL-1H-1,2,3,4-TETRAZOLE is a chemical compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 1-(4-METHOXYPHENYL)-5-PHENYLMETHANESULFONYL-1H-1,2,3,4-TETRAZOLE typically involves the reaction of 4-methoxyphenylhydrazine with phenylmethanesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired tetrazole ring. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-METHOXYPHENYL)-5-PHENYLMETHANESULFONYL-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
1-(4-METHOXYPHENYL)-5-PHENYLMETHANESULFONYL-1H-1,2,3,4-TETRAZOLE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-5-PHENYLMETHANESULFONYL-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-METHOXYPHENYL)-5-PHENYLMETHANESULFONYL-1H-1,2,3,4-TETRAZOLE can be compared with other similar compounds such as:
1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE: This compound has a similar structure but lacks the sulfonyl group, which may result in different biological activities.
1-(4-METHOXYPHENYL)-5-METHYL-1H-1,2,3,4-TETRAZOLE: The presence of a methyl group instead of a phenylmethanesulfonyl group may alter its chemical reactivity and biological properties.
1-(4-METHOXYPHENYL)-5-PHENYL-1H-1,2,3,4-TETRAZOLE: This compound lacks the sulfonyl group, which may affect its solubility and stability.
The uniqueness of 1-(4-METHOXYPHENYL)-5-PHENYLMETHANESULFONYL-1H-1,2,3,4-TETRAZOLE lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N4O3S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-benzylsulfonyl-1-(4-methoxyphenyl)tetrazole |
InChI |
InChI=1S/C15H14N4O3S/c1-22-14-9-7-13(8-10-14)19-15(16-17-18-19)23(20,21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
RVIAUVALULIGAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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